1-Benzyl-4-chloro-1H-pyrazole

Organic Synthesis N-Alkylation Heterocyclic Chemistry

Optimize your kinase inhibitor SAR with 1-Benzyl-4-chloro-1H-pyrazole. Its N1-benzyl group provides a critical logP of 2.58 for membrane permeability, while the C4-chloro handle enables versatile Suzuki or Buchwald-Hartwig derivatization—offering a balanced reactivity superior to bromo or hydrogen analogs. A direct precursor for RIP1 and Aurora kinase inhibitors, this building block accelerates medicinal chemistry programs. Secure high-purity supply for your next library synthesis.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
CAS No. 50877-40-2
Cat. No. B8029954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-chloro-1H-pyrazole
CAS50877-40-2
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C=N2)Cl
InChIInChI=1S/C10H9ClN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
InChIKeyMLUFGRKARAWYOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-chloro-1H-pyrazole (CAS 50877-40-2) Procurement Guide: Core Properties & Comparators


1-Benzyl-4-chloro-1H-pyrazole is a heterocyclic building block comprising a pyrazole ring with a benzyl substituent at N1 and a chloro substituent at C4. The chloro group serves as a versatile handle for further functionalization via nucleophilic aromatic substitution or cross-coupling, while the benzyl group confers increased lipophilicity [1]. This compound is primarily utilized as an intermediate in the synthesis of kinase inhibitors, particularly those targeting RIP1 and Aurora kinases [2].

1-Benzyl-4-chloro-1H-pyrazole: Why In-Class Analogs Cannot Be Substituted


Simple substitution of 1-benzyl-4-chloro-1H-pyrazole with other 4-halogenated or N-alkyl pyrazoles is not equivalent. The chloro group at C4 provides a balance of moderate reactivity for further derivatization (e.g., Suzuki coupling, amination) that is not matched by the more reactive bromo analog or the unreactive hydrogen analog [1]. The benzyl substituent confers a logP of 2.58 [2], which is substantially higher than the unsubstituted 4-chloro-1H-pyrazole (logP 1.18) [3], impacting solubility and membrane permeability in biological assays. Substitution with alternative N-alkyl groups or halogen patterns alters these physicochemical and reactivity profiles, directly affecting synthetic utility and biological activity of downstream derivatives.

Quantitative Differentiation Evidence for 1-Benzyl-4-chloro-1H-pyrazole vs. Analogs


Synthetic Yield: Acid-Catalyzed N-Alkylation of 1-Benzyl-4-chloro-1H-pyrazole

The compound was synthesized via acid-catalyzed N-alkylation of 4-chloro-1H-pyrazole with benzyl trichloroacetimidate, achieving a 73% isolated yield under mild conditions [1]. This method provides a regiospecific route to the N1-benzyl isomer, avoiding the regioisomeric mixtures often observed in conventional alkylation of unsymmetrical pyrazoles [2].

Organic Synthesis N-Alkylation Heterocyclic Chemistry

Lipophilicity Comparison: 1-Benzyl-4-chloro-1H-pyrazole vs. 4-Chloro-1H-pyrazole

The target compound exhibits a calculated logP of 2.58 [1], whereas the unsubstituted 4-chloro-1H-pyrazole has a measured logP of 1.18 [2]. This >2.2-fold increase in lipophilicity directly impacts membrane permeability and oral bioavailability of derived compounds.

Physicochemical Properties LogP Drug Design

Scaffold Validation in Kinase Inhibitor Development

The 1-benzyl-1H-pyrazole scaffold, of which 1-benzyl-4-chloro-1H-pyrazole is a direct analog, has been extensively validated as a core structure for Receptor Interacting Protein 1 (RIP1) kinase inhibitors. Optimized derivatives based on this scaffold, such as compound 4b (1-benzyl-1H-pyrazole derivative), achieve a Kd of 0.078 µM against RIP1 and an EC50 of 0.160 µM in cellular necroptosis assays [1].

Medicinal Chemistry Kinase Inhibitors RIP1

1-Benzyl-4-chloro-1H-pyrazole: Optimal Application Scenarios


Synthesis of RIP1 Kinase Inhibitors

The compound serves as a key building block for assembling 1-benzyl-1H-pyrazole derivatives that target RIP1 kinase. The SAR studies indicate that the benzyl group is critical for RIP1 binding, and the 4-chloro substituent enables subsequent functionalization (e.g., cross-coupling, amination) to explore potency and selectivity [1].

Development of Aurora Kinase Inhibitors

Compounds incorporating the 1-benzyl-1H-pyrazol-4-yl moiety have demonstrated significant inhibition of Aurora-A (IC50 = 0.212 µM) and Aurora-B (IC50 = 0.461 µM) kinases in HeLa cervical cancer cells . 1-Benzyl-4-chloro-1H-pyrazole is a direct precursor for synthesizing such derivatives, enabling structure-activity relationship studies aimed at improving potency and selectivity.

Preparation of Functionalized Pyrazoles via Cross-Coupling

The 4-chloro substituent is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing efficient introduction of aryl, heteroaryl, or amine groups. This versatility makes the compound a valuable intermediate for generating diverse libraries of 4-substituted pyrazoles for biological screening [1].

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